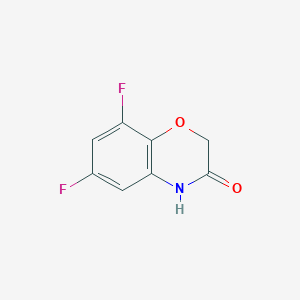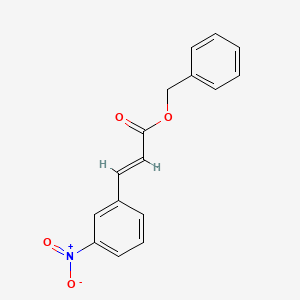
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate, also known as NBMPR, is a potent inhibitor of nucleoside transporters. This compound has been extensively studied in scientific research due to its ability to selectively inhibit the uptake of nucleosides and nucleoside analogs, which are essential for DNA synthesis and cell proliferation.
作用机制
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate selectively inhibits the uptake of nucleosides and nucleoside analogs by binding to the concentrative nucleoside transporter (CNT) and the equilibrative nucleoside transporter (ENT). This binding prevents the transport of nucleosides across the plasma membrane, leading to a decrease in DNA synthesis and cell proliferation. Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to be a more potent inhibitor of CNTs than ENTs.
Biochemical and Physiological Effects
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate inhibits the uptake of nucleoside analogs, such as gemcitabine and cytarabine, leading to decreased DNA synthesis and cell proliferation. This compound has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In immune cells, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to inhibit the production of cytokines and chemokines, which are essential for immune response. In neurons, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to inhibit the uptake of adenosine, a neuromodulator that regulates neuronal activity.
实验室实验的优点和局限性
One advantage of using Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate in lab experiments is its high potency and selectivity for nucleoside transporters. This allows for precise inhibition of nucleoside uptake and investigation of the role of nucleoside transporters in various biological processes. However, one limitation of using Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to minimize these effects.
未来方向
There are several future directions for research on Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate. One area of research is the development of new analogs of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate with improved potency and selectivity for nucleoside transporters. Another area of research is the investigation of the role of nucleoside transporters in drug resistance and the development of new strategies for overcoming drug resistance in cancer cells. Additionally, the use of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate in combination with other drugs, such as chemotherapy and radiation therapy, may lead to improved cancer treatment outcomes. Finally, the investigation of the physiological and pathological roles of nucleoside transporters in various tissues and organs may lead to the development of new therapies for a variety of diseases.
合成方法
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate can be synthesized through a multistep synthesis process. The first step involves the preparation of 3-nitrobenzaldehyde, which is then reacted with benzyl acrylate in the presence of a base to form benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate. The final product can be purified through recrystallization or column chromatography.
科学研究应用
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been widely used in scientific research to study the role of nucleoside transporters in various biological processes. It has been shown to inhibit the uptake of nucleosides and nucleoside analogs in a variety of cell types, including cancer cells, immune cells, and neurons. This compound has also been used to investigate the mechanisms of drug resistance in cancer cells and to develop new strategies for cancer treatment.
属性
IUPAC Name |
benzyl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(21-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)17(19)20/h1-11H,12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOAFKKJIYPRPA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-phenylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2931397.png)

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2931403.png)

![5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2931405.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2931407.png)
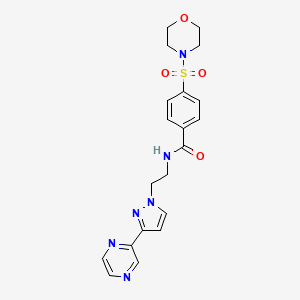
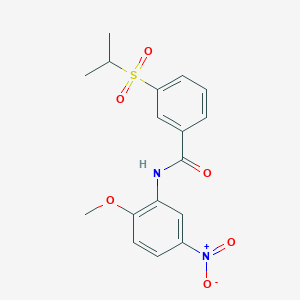
![N-benzyl-N-ethyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2931411.png)
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2931412.png)
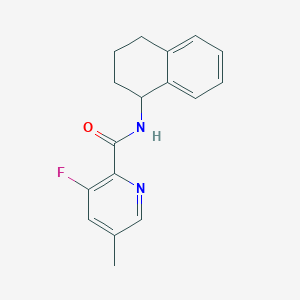
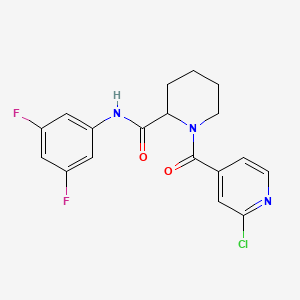
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)
